molecular formula C17H16N2O5S2 B11491534 Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate

Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate

Cat. No.: B11491534
M. Wt: 392.5 g/mol
InChI Key: NBYGNZVICABQMO-UHFFFAOYSA-N
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Description

ETHYL 4-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)BENZOATE is a complex organic compound with a benzothiazole core. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a benzothiazole ring fused with a sulfonamide group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)BENZOATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

ETHYL 4-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 4-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)BENZOATE stands out due to its unique combination of a benzothiazole ring and a sulfonamide group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16N2O5S2

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 4-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]benzoate

InChI

InChI=1S/C17H16N2O5S2/c1-3-24-16(20)11-4-6-12(7-5-11)18-26(22,23)13-8-9-14-15(10-13)25-17(21)19(14)2/h4-10,18H,3H2,1-2H3

InChI Key

NBYGNZVICABQMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)S3)C

Origin of Product

United States

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